Methyl 2-chloro-5-formylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-5-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKEBOQYONEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Summary (Based on CN101906068A):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Picoline, trichloromethane or 1,2-ethylene dichloride, benzamide, trichloromethyl isocyanate (1:1.08 molar ratio) | Dropwise addition of trichloromethyl isocyanate to 2-picoline solution with halohydrocarbon solvent and benzamide, reflux at 40–90 °C for 2–3 hours | 90–95% yield of 2-chloromethylpyridine confirmed by TLC |
| 2 | Saturated sodium carbonate solution wash, chloroform extraction | Workup to isolate 2-chloromethylpyridine | High purity product obtained after solvent removal |
- The halohydrocarbon solvent can be methylene dichloride, chloroform, or 1,2-ethylene dichloride.
- Benzamide acts as an additive to improve reaction efficiency.
- The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion.
- The product is isolated by filtration, washing, and solvent evaporation under reduced pressure.
This method provides a robust route to 2-chloromethylpyridine intermediates with high yield and purity, which can be further functionalized to form the target compound.
The introduction of the formyl group at the 5-position of the pyridine ring is typically achieved by selective oxidation or formylation reactions on the chlorinated pyridine intermediate.
- One approach involves oxidation of the methyl group at the 5-position to an aldehyde.
- Catalysts such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can be used under mild conditions.
- Reaction conditions include incubation at 10–25 °C for 30–60 minutes, followed by extraction and purification steps.
This step requires careful control to avoid overoxidation to carboxylic acids and to maintain the integrity of the chloro substituent at the 2-position.
Esterification to Form Methyl 2-chloro-5-formylpyridine-3-carboxylate
The carboxylate group at the 3-position is introduced as a methyl ester, often through esterification of the corresponding carboxylic acid or via direct synthesis from appropriate pyridine precursors.
- Esterification can be performed using methanol in the presence of acid catalysts or via transesterification.
- Purification involves solvent extraction, washing with brine, and drying over anhydrous sodium sulfate.
- The final product is isolated by vacuum distillation or crystallization.
Alternative Synthetic Routes and Chlorination Strategies
Chlorination at the 2-position can also be achieved by halogenation of dihydropyridone intermediates, followed by dehydrohalogenation and further chlorination steps.
Key Points from US Patent US4612377A (Related Pyridine Derivatives):
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| Halogenation | Chlorine, bromine, sulphuryl chloride/bromide | Addition of halogen atoms across the double bond of dihydropyridone to form dihalo compounds | Temperature 50–60 °C |
| Dehydrohalogenation | Heating 100–170 °C in high boiling solvents (e.g., 1,2,4-trichlorobenzene) | Formation of chlorinated pyridine ring | Controlled heating to avoid degradation |
| Chlorination | Phosphorus oxychloride or phosgene, excess chlorinating agent | Conversion to 2-chloro-5-methylpyridine derivatives | Stoichiometric excess of chlorinating agent improves yield |
This method highlights the utility of controlled halogenation and dehydrohalogenation steps to achieve selective chlorination on the pyridine ring, which can be adapted for related compounds such as this compound.
Summary Data Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloromethylpyridine | 2-Picoline, trichloromethyl isocyanate, halohydrocarbon solvent, benzamide | Reflux 40–90 °C, 2–3 h | 90–95 | TLC monitoring, filtration, washing |
| 2 | 5-Formyl-2-chloromethylpyridine | TEMPO catalyst, mild oxidation | 10–25 °C, 30–60 min | Not specified | Avoid overoxidation |
| 3 | This compound | Methanol, acid catalyst | Esterification conditions | Not specified | Purification by extraction and drying |
| Alt. 1 | Dihalopyridone intermediate | Chlorine gas, sulphuryl chloride | 50–60 °C | - | For alternative chlorination route |
| Alt. 2 | Chlorinated pyridine | Phosphorus oxychloride, high boiling solvent | 80–130 °C, 1–7 h | - | Dehydrohalogenation and chlorination |
Research Findings and Notes
- The use of benzamide as an additive in the chlorination of 2-picoline improves reaction control and yield.
- Halohydrocarbon solvents such as methylene dichloride or 1,2-ethylene dichloride provide an optimal medium for chlorination.
- Chlorination and oxidation steps require precise temperature control to ensure regioselectivity and prevent side reactions.
- The isolation of intermediates by filtration and washing with saturated sodium carbonate solution enhances purity.
- The use of free radical initiators like benzoyl peroxide can facilitate further chlorination steps if needed for derivative synthesis.
- NMR data (e.g., ^1H NMR δ 5.8 (s, 2H), 7.3–8.5 (m, 4H)) confirm the structure of chlorinated pyridine intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-formylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 2-chloro-5-carboxypyridine-3-carboxylate
Reduction: Methyl 2-chloro-5-hydroxymethylpyridine-3-carboxylate
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 2-chloro-5-formylpyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its aldehyde functional group makes it suitable for nucleophilic addition reactions, which are fundamental in constructing complex organic molecules. For instance, it can be used to synthesize pyridine-based pharmaceuticals that exhibit antimicrobial and anti-inflammatory properties.
Agricultural Chemistry
This compound is also relevant in agricultural chemistry, particularly in the development of herbicides. The chlorinated pyridine derivatives have been shown to possess herbicidal activity, making them useful in crop protection formulations. Research indicates that derivatives of this compound can inhibit the growth of specific weed species, thus enhancing agricultural productivity.
Material Science
In material science, this compound can be utilized to create functionalized polymers and coatings. Its reactive sites allow for the modification of polymer chains, which can lead to materials with enhanced properties such as increased thermal stability or improved adhesion characteristics.
Case Study 1: Synthesis of Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents using this compound as a starting material. The researchers demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at the carboxylate position influenced the potency and selectivity of the compounds.
Case Study 2: Herbicidal Activity Assessment
In agricultural research, a series of experiments were conducted to evaluate the herbicidal efficacy of derivatives based on this compound. The results indicated that certain derivatives effectively controlled weed growth without harming crop plants. This study highlighted the potential for developing selective herbicides that could mitigate environmental impact while maintaining agricultural yield.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 15 | |
| Derivative A | Herbicidal | 25 | |
| Derivative B | Antimicrobial | 10 |
Table 2: Synthesis Pathways
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic addition with amines | 85 | Room temperature |
| Reaction with Grignard reagents | 75 | Under inert atmosphere |
| Chlorination reaction | 90 | UV irradiation |
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-formylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions, leading to the formation of active metabolites. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Structure and Substituents :
Key Differences :
- Electronic Effects : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, significantly deactivating the pyridine ring compared to the formyl (-CHO) group in the primary compound. This reduces electrophilic substitution reactivity but enhances stability.
- Applications : The -CF₃ group is valuable in agrochemicals and pharmaceuticals for improving metabolic stability and lipophilicity.
- Physical Properties : The hydrophobic -CF₃ group likely reduces aqueous solubility compared to the polar formyl group in the primary compound.
Methyl 5-(dimethylamino)pyridine-3-carboxylate
Structure and Substituents :
- Substituents: Dimethylamino (-N(CH₃)₂, position 5) and methoxycarbonyl (position 3) .
Key Differences :
- Electronic Effects: The dimethylamino group is electron-donating, activating the pyridine ring toward electrophilic substitution, contrasting with the deactivating chloro and formyl groups in the primary compound.
- Reactivity: The amino group can participate in hydrogen bonding (as a donor) and coordination chemistry, making it suitable for ligand design or dye synthesis.
- Solubility: Enhanced solubility in polar solvents due to the amino group’s basicity.
Comparative Analysis Table
| Property | Methyl 2-chloro-5-formylpyridine-3-carboxylate | Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Methyl 5-(dimethylamino)pyridine-3-carboxylate |
|---|---|---|---|
| Molecular Formula | C₈H₆ClNO₃ | C₉H₅ClF₃NO₂ | C₁₀H₁₂N₂O₂ |
| Molecular Weight (g/mol) | 199.59 | ~263.59 | Not provided |
| Key Substituents | Cl (C2), CHO (C5), COOCH₃ (C3) | Cl (C3), CF₃ (C5), COOCH₃ (C2) | N(CH₃)₂ (C5), COOCH₃ (C3) |
| Electronic Effects | Deactivating (-Cl, -CHO) | Strongly deactivating (-CF₃) | Activating (-N(CH₃)₂) |
| Reactivity | Aldehyde oxidation, nucleophilic addition | Stable; limited electrophilic substitution | Electrophilic substitution, hydrogen bonding |
| Applications | Pharmaceutical intermediates | Agrochemicals, fluorinated APIs | Ligands, dyes |
Functional Group Reactivity and Hydrogen Bonding
- Formyl Group (-CHO) : In the primary compound, the aldehyde enables reactions such as condensation (e.g., forming Schiff bases) or oxidation to carboxylic acids. It also participates in hydrogen bonding as an acceptor, influencing crystal packing .
- Trifluoromethyl (-CF₃) : Lacks hydrogen-bonding capacity but increases thermal and oxidative stability .
- Dimethylamino (-N(CH₃)₂): Acts as a hydrogen-bond donor, enhancing solubility and enabling supramolecular interactions .
Biological Activity
Methyl 2-chloro-5-formylpyridine-3-carboxylate (CAS Number: 176433-61-7) is a pyridine derivative characterized by the presence of a formyl group and a carboxylate ester. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The biological activity of compounds in this class often stems from their ability to interact with various biological targets, including enzymes and receptors.
- Molecular Formula : CHClN\O
- Molecular Weight : 199.59 g/mol
- Structure : Features a pyridine ring substituted with a formyl group and a carboxylate ester.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The formyl group can participate in nucleophilic addition reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : The chloro group may facilitate interactions with various receptors, leading to modulation of signaling pathways.
Antioxidant Activity
The presence of functional groups like the formyl and carboxylate may enhance the antioxidant capacity of this compound. Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their potential use in therapeutic applications aimed at oxidative stress-related diseases .
Anticancer Potential
While direct studies on this compound are scarce, related pyridine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on pyridine derivatives demonstrated that compounds with similar substituents exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound may possess similar properties.
- Antioxidant Studies : Research evaluating the antioxidant activities of halogenated compounds indicated that those with pyridine rings could effectively scavenge superoxide anions, suggesting potential therapeutic applications for oxidative stress-related conditions .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests on related compounds have shown low toxicity levels against normal fibroblast cells, indicating a favorable safety profile that could extend to this compound .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 2-chloro-5-formylpyridine-3-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. For example, chloro and formyl groups can be introduced via nucleophilic aromatic substitution (NAS) or Vilsmeier-Haack formylation. Optimization includes:
- Catalyst selection : Lewis acids like AlCl₃ may enhance NAS efficiency at the 2-position.
- Temperature control : Formylation at the 5-position often requires refluxing in POCl₃/DMF under anhydrous conditions .
- Purification : Column chromatography with ethyl acetate/hexane gradients resolves ester derivatives, as demonstrated in analogous pyridine carboxylate syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should contradictory data be addressed?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., formyl proton at δ ~10 ppm, aromatic protons influenced by chloro and ester groups).
- FT-IR : Validate ester (C=O ~1700 cm⁻¹) and formyl (C=O ~1680 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- Contradiction resolution : Cross-validate with elemental analysis (C, H, N) and X-ray crystallography if crystalline .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing of this compound be systematically analyzed?
- Methodological Answer :
- Graph set analysis : Classify hydrogen bonds (e.g., C=O⋯H–N or C–Cl⋯H–C interactions) using Etter’s formalism to identify motifs like rings or chains.
- SHELX refinement : Employ SHELXL for high-resolution crystallographic data to model non-covalent interactions. The program’s robust handling of twinned data is advantageous for complex packing arrangements .
- Thermal ellipsoid analysis : Assess positional disorder of the formyl group using anisotropic displacement parameters .
Q. What diastereoselective strategies are applicable for synthesizing derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during nucleophilic additions to the formyl group.
- Asymmetric catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with chiral ligands (e.g., BINAP) can introduce enantioselectivity at the 3-carboxylate position.
- Dynamic resolution : Leverage steric effects from the chloro substituent to bias transition states, as seen in analogous pyrrolidine carboxylate syntheses .
Q. How do electronic effects from chloro and formyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : The 2-chloro and 3-ester groups deactivate the pyridine ring, directing electrophiles to the 5-formyl position.
- Pd-mediated couplings : Optimize conditions for Stille or Sonogashira reactions by adjusting base strength (e.g., Cs₂CO₃) and solvent polarity (DMF vs. THF).
- DFT calculations : Model frontier molecular orbitals to predict regioselectivity, as applied to similar halogenated pyridines .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Benchmark computational methods : Compare DFT (B3LYP) vs. post-Hartree-Fock (MP2) results for reaction barriers.
- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to refine predictions, as polar aprotic solvents stabilize charge-separated intermediates.
- Experimental validation : Use kinetic isotope effects (KIEs) or Hammett plots to correlate electronic parameters with observed reactivity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
